

HTS01037: A Comparative Guide to a Novel Pan-FABP Inhibitor

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Compound of Interest		
Compound Name:	HTS01037	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **HTS01037** with other prominent Fatty Acid-Binding Protein (FABP) inhibitors. It is designed to offer an objective analysis of performance, supported by experimental data, to aid in the selection of appropriate tools for research and drug development in metabolic and inflammatory diseases.

Introduction to HTS01037

HTS01037 is a small molecule identified as a dual-function inhibitor of Fatty Acid-Binding Proteins (FABPs).[1][2] It acts by competitively inhibiting the binding of fatty acids within the protein's internal cavity and also functions as an antagonist of the protein-protein interactions mediated by FABP4 (also known as aP2 or AFABP).[1][2] While it displays a degree of selectivity for FABP4, at higher concentrations, **HTS01037** acts as a pan-specific FABP inhibitor, making it a versatile tool for studying the broader roles of this protein family.[1][2]

Fatty Acid-Binding Proteins are a family of intracellular lipid chaperones crucial for the transport of fatty acids and the regulation of lipid metabolism and inflammatory signaling.[3][4] By inhibiting these proteins, compounds like **HTS01037** can modulate downstream cellular processes, offering therapeutic potential for various diseases.[4][5]

Quantitative Performance Comparison



The inhibitory potency of **HTS01037** and its alternatives is a critical factor for its application. The following table summarizes the inhibition constants (Ki) of **HTS01037** against several FABP isoforms, benchmarked against the well-characterized inhibitors BMS309403 and SBFI-26.

Inhibitor	Target FABP	Inhibition Constant (Ki)	Primary Characteristics
HTS01037	FABP4 (aP2)	0.67 μM (670 nM)[1] [6]	Pan-FABP inhibitor at higher concentrations; also inhibits FABP4 protein-protein interactions.[1][2]
FABP5	3.4 μΜ	_	
FABP3	9.1 μΜ		
BMS309403	FABP4 (aP2)	< 2 nM[6][7][8][9]	Potent and highly selective FABP4 inhibitor; orally active. [7][8]
FABP3	250 nM[6][7][8][9]	>125-fold selectivity for FABP4 over FABP3.[9]	
FABP5	350 nM[6][7][8][9]	>175-fold selectivity for FABP4 over FABP5.[9]	_
SBFI-26	FABP5	0.9 μM (900 nM)[10] [11]	Selective inhibitor of FABP5 and FABP7. [10]
FABP7	0.4 μM (400 nM)[10]		

Analysis:



- HTS01037 demonstrates moderate potency with the highest affinity for FABP4. Its utility as a
 pan-FABP inhibitor is evident from its activity against FABP3 and FABP5, albeit at lower
 affinities. This profile is suitable for studies investigating the combined effects of inhibiting
 multiple FABP isoforms.
- BMS309403 stands out for its exceptional potency and selectivity for FABP4.[7][8][9] With a
 Ki in the low nanomolar range, it is the preferred tool for specifically interrogating the function
 of FABP4.
- SBFI-26 offers a distinct selectivity profile, primarily targeting FABP5 and FABP7.[10] This
 makes it a valuable research tool for studying the specific roles of these isoforms in
 processes like pain and inflammation.[10]

Key Differentiators of HTS01037

Beyond its binding affinity, **HTS01037** exhibits several functional characteristics demonstrated in cell-based assays:

- Inhibition of Lipolysis: Similar to the effects seen in FABP4 knockout mice, HTS01037 inhibits fatty acid release (lipolysis) in 3T3-L1 adipocytes.[1][2]
- Anti-Inflammatory Effects: The compound reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[1][2]
- Suppression of Cancer Progression: HTS01037 has been shown to suppress tumor growth and metastasis in preclinical models of pancreatic cancer.[12]
- Unique Mechanism: It competitively antagonizes the interaction between FABP4 and Hormone-Sensitive Lipase (HSL), a mechanism not highlighted for the other compared inhibitors.[2]

Signaling Pathways and Experimental Workflows

To understand the context of **HTS01037**'s action, it is crucial to visualize the underlying biological pathways and the experimental methods used for its characterization.

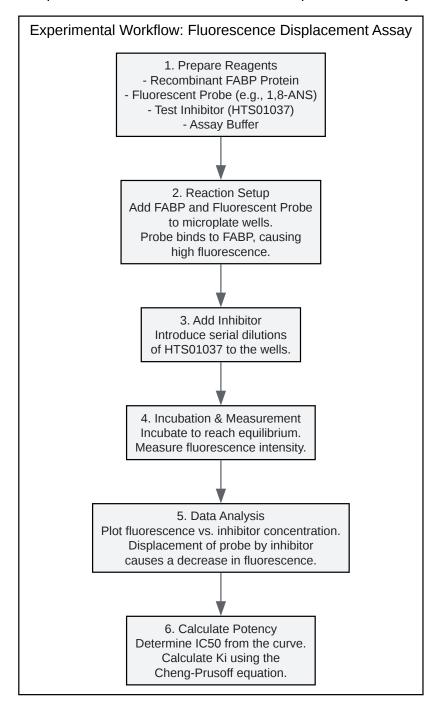


Extracellular Fatty Acids HTS01037 Binding & Transport Inhibits FA Binding Intracellular Inhibits Interaction FABP (e.g., FABP4) with FABP Protein-Protein Ligand Delivery Interaction **PPARs** (Nuclear Receptors) Hormone-Sensitive Translocation Lipase (HSL) Nucleus Target Gene Expression Inflammatory Lipid Metabolism Response (e.g., Lipolysis)

FABP Inhibition Signaling Pathway



Experimental Workflow: Fluorescence Displacement Assay



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